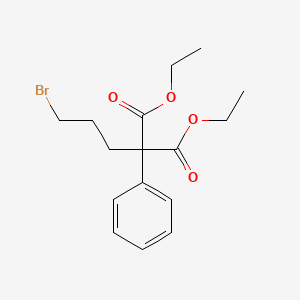

Diethyl(3-bromopropyl)(phenyl)propanedioate

説明

Diethyl(3-bromopropyl)(phenyl)propanedioate (CAS: 33837-55-7) is a brominated propanedioate ester with the molecular formula C₁₆H₂₁BrO₄ and a molecular weight of 357.24 g/mol . Structurally, it features a propanedioate core substituted with a 3-bromopropyl group and a phenyl group at the central carbon (position 2), making it a branched diester. This compound is primarily utilized in synthetic organic chemistry as an intermediate for constructing complex molecules, particularly in nucleophilic substitution or coupling reactions due to its reactive bromine moiety . Its steric and electronic properties are influenced by the bulky phenyl and bromopropyl substituents, which may impact its reactivity compared to simpler propanedioate derivatives.

特性

CAS番号 |

33837-55-7 |

|---|---|

分子式 |

C16H21BrO4 |

分子量 |

357.24 g/mol |

IUPAC名 |

diethyl 2-(3-bromopropyl)-2-phenylpropanedioate |

InChI |

InChI=1S/C16H21BrO4/c1-3-20-14(18)16(11-8-12-17,15(19)21-4-2)13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12H2,1-2H3 |

InChIキー |

LLEWSGAUVREMCE-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C(CCCBr)(C1=CC=CC=C1)C(=O)OCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl(3-bromopropyl)(phenyl)propanedioate typically involves the alkylation of diethyl propanedioate (malonic ester) with 3-bromopropyl bromide in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate ion from the malonic ester, which then undergoes nucleophilic substitution with the alkyl halide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products.

化学反応の分析

Types of Reactions

Diethyl(3-bromopropyl)(phenyl)propanedioate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Hydrolysis: Acidic or basic conditions can be employed, using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized products such as carboxylic acids or ketones.

Reduction: Reduced products such as alcohols.

Hydrolysis: Carboxylic acids and alcohols.

科学的研究の応用

Diethyl(3-bromopropyl)(phenyl)propanedioate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential precursor for the development of new drugs.

Material Science: Utilized in the preparation of polymers and other advanced materials.

Biological Studies: Investigated for its effects on biological systems and potential therapeutic applications.

作用機序

The mechanism of action of Diethyl(3-bromopropyl)(phenyl)propanedioate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The compound can also undergo hydrolysis, oxidation, and reduction, depending on the conditions and reagents used.

類似化合物との比較

Comparison with Similar Compounds

Propanedioate esters (malonates) are versatile intermediates in organic synthesis. Below, we compare the target compound with structurally and functionally related derivatives, focusing on substituent effects, physicochemical properties, and applications.

Propanedioate Esters with Bromoalkyl Substituents

- Diethyl 3-Bromopropylmalonate (C₁₀H₁₇BrO₄; 281.15 g/mol) :

This simpler analogue lacks the phenyl group, reducing steric hindrance and cost. It is commonly used as a precursor for introducing bromopropyl chains into target molecules. Its smaller size enhances solubility in polar solvents compared to the phenyl-substituted derivative . - Such structural modifications can enhance binding affinity in medicinal chemistry applications but may reduce synthetic accessibility .

Propanedioate Esters with Non-Halogenated Substituents

- Dibutyl Propanedioate (C₁₁H₂₀O₄; 216.27 g/mol) :

Substituted with butyl groups, this ester exhibits moderate nematicidal activity (41.28% mortality against Meloidogyne javanica at 72 hours) but lacks the electrophilic bromine necessary for cross-coupling reactions . - Diethyl 2-(1-Hydroxybutyl)propanedioate (C₁₁H₂₀O₅; 232.23 g/mol) :

The hydroxybutyl group increases hydrophilicity, making it detectable in environmental samples (e.g., house dust). Seasonal variations in its abundance suggest volatility differences compared to brominated analogues .

Bromopropyl-Containing Non-Propanedioate Compounds

- Diethyl(3-bromopropyl)phosphonate (C₇H₁₆BrO₃P; 259.08 g/mol) :

Replacing the propanedioate core with a phosphonate group alters reactivity. Phosphonates are resistant to hydrolysis, making this compound suitable for stable ligand design in coordination chemistry. The bromine here facilitates alkylation reactions, similar to the target compound .

Key Data Table

Research Findings and Limitations

- Reactivity : The phenyl group in the target compound may slow reaction kinetics in SN2 mechanisms compared to Diethyl 3-Bromopropylmalonate, as evidenced by steric effects in analogous systems .

- Biological Activity : Unlike dibutyl propanedioate, the target compound lacks direct nematicidal data in the provided literature. Its bromine atom could theoretically enhance bioactivity via alkylation of biological targets .

- Environmental Behavior : Propanedioates with hydroxyl or alkyl groups (e.g., Diethyl 2-(1-hydroxybutyl)propanedioate) are more environmentally mobile than brominated derivatives, which may persist due to lower volatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。